molecular formula C9H11NO3 B8278255 1-Ethyl-2-methoxy-4-nitrobenzene CAS No. 90610-19-8

1-Ethyl-2-methoxy-4-nitrobenzene

Cat. No.: B8278255
CAS No.: 90610-19-8
M. Wt: 181.19 g/mol
InChI Key: ZXPPNSLDISRCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-methoxy-4-nitrobenzene is an aromatic compound featuring an ethyl group at position 1, a methoxy group at position 2, and a nitro group at position 4 on the benzene ring. The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups in ortho and para positions creates unique electronic effects, influencing reactivity and intermolecular interactions.

Properties

CAS No.

90610-19-8

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-ethyl-2-methoxy-4-nitrobenzene

InChI

InChI=1S/C9H11NO3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h4-6H,3H2,1-2H3

InChI Key

ZXPPNSLDISRCTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-Ethyl-2-methoxy-4-nitrobenzene with structurally related nitroaromatic compounds, focusing on substituent effects, molecular parameters, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
This compound C₉H₁₁NO₃ ~181.19 (estimated) Ethyl (1), Methoxy (2), Nitro (4) Ortho/para substitution; balanced electronic effects from EDG/EWG groups.
1-Iodo-4-methoxy-2-nitrobenzene C₇H₆INO₃ 295.03 Iodo (1), Methoxy (4), Nitro (2) Heavy atom (I) increases density; steric hindrance alters reactivity .
1-(2-Methoxyethyl)-4-nitrobenzene C₉H₁₁NO₃ 181.19 Methoxyethyl (1), Nitro (4) Longer ethoxy chain enhances polarity; higher solubility in polar solvents .
1-(2-Methoxyethoxy)-4-nitrobenzene C₉H₁₁NO₄ 197.19 Methoxyethoxy (1), Nitro (4) Synclinal O–C–C–O conformation; C–H⋯O hydrogen bonding stabilizes crystals .
(E)-1-Methoxy-3-[2-(4-nitrophenyl)ethenyl]benzene C₁₅H₁₃NO₃ 255.27 Methoxy (3), Nitrostilbene (4') Conjugated ethenyl bridge; UV activity suitable for dye applications .

Electronic and Reactivity Trends

  • Electron-Donating vs. Withdrawing Groups : The methoxy group (EDG) in this compound activates the ring toward electrophilic substitution at the para position relative to itself, while the nitro group (EWG) deactivates the ring. This contrast creates regioselectivity distinct from analogs like 1-Iodo-4-methoxy-2-nitrobenzene, where the iodo group (weakly EDG) competes for directing effects .

Research Findings and Data Gaps

  • Synthetic Routes : details sodium ethoxide-mediated reactions for nitroaromatic triazoles, implying that similar conditions could apply to this compound synthesis .
  • Thermal Properties : Data on melting/boiling points and solubility are unavailable in the evidence, necessitating experimental characterization.

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